4-(Aminomethyl)-2-fluorophenol
Overview
Description
4-(Aminomethyl)-2-fluorophenol, also known as 4-AMF, is an organic compound that has been used in a variety of scientific and medical applications. It is a colorless, water-soluble compound with a molecular formula of C7H8FN2O. 4-AMF has been used in the synthesis of a number of drugs and has been studied for its potential applications in the treatment of certain diseases. In addition, 4-AMF has been used in laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
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- Application: 4-Aminocoumarins are used as a building block in organic chemistry and heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Method: Various synthetic methodologies have been developed for the construction of 4-aminocoumarin derivatives .
- Results: These compounds have shown wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
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4-(Aminomethyl)-2-nitrophenol sulfuric acid
- Application: This compound is used as a crucial building block in the synthesis of innovative pharmaceutical compounds, targeting a wide range of health conditions . It also finds application in the development of advanced agrochemicals .
- Method: The compound’s distinct characteristics are leveraged to engineer novel materials with enhanced performance .
- Results: The compound’s unique chemical properties and structure allow it to serve as a crucial building block in the synthesis of innovative pharmaceutical compounds .
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[4-(aminomethyl)phenyl]phosphonic acid hydrobromide
- Application: It has been used as a reagent in the synthesis of a variety of compounds.
- Method: The compound is used in the synthesis of different benzoic acid derivatives.
- Results: The compound has been successfully used in the synthesis of different benzoic acid derivatives.
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4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones
- Application: These compounds were investigated with the aim of identifying multiple inhibitors of cholinesterases and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Method: Single-point modifications at the benzyloxy or at the basic moiety were studied .
- Results: The study resulted in the identification of potential anti-Alzheimer molecules .
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Polymers as advanced antibacterial and antibiofilm agents
- Application: These polymers are thought to be the last frontier in antibacterial development. They possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Method: The structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity are studied .
- Results: These polymers have potential to become useful for real applications .
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Sodium 4-((4-(cyanoethynyl)benzoyl)oxy)-2,3,5,6-tetrafluoro benzene sulfonate (CBTF)
Safety And Hazards
Future Directions
While specific future directions for “4-(Aminomethyl)-2-fluorophenol” are not available, research into similar compounds suggests potential applications in various fields. For instance, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases and monoamine oxidase B as potential anti-Alzheimer molecules .
properties
IUPAC Name |
4-(aminomethyl)-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYEJVZFHQIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305459 | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-fluorophenol | |
CAS RN |
771581-11-4 | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.